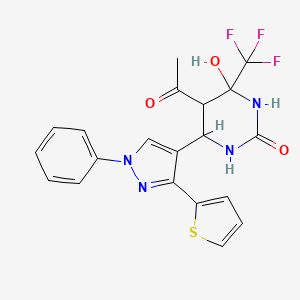
5-acetyl-4-hydroxy-6-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-acetyl-4-hydroxy-6-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C20H17F3N4O3S and its molecular weight is 450.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-acetyl-4-hydroxy-6-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, structural characteristics, and biological activities, supported by relevant research findings and case studies.
Synthesis and Structural Characteristics
The compound can be synthesized through a reaction involving an equimolar mixture of 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide and 2-(methoxymethylene)malononitrile in ethanol under reflux conditions. The resulting solid is purified through filtration and recrystallization from dimethylformamide, yielding colorless crystals with a melting point exceeding 300 °C .
The molecular structure includes a tetrahydropyrimidinone core with trifluoromethyl and acetyl substituents, which are critical for its biological activity. The presence of the thiophene and pyrazole rings contributes to its pharmacological properties.
Antibacterial Activity
Research indicates that compounds similar to 5-acetyl-4-hydroxy... exhibit significant antibacterial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with moderate to strong activity levels noted . The compound's structure suggests potential interactions with bacterial enzymes or cell membranes, enhancing its antibacterial efficacy.
Enzyme Inhibition
The compound has been evaluated for its inhibitory activity against key enzymes such as acetylcholinesterase (AChE) and urease . Studies show that derivatives in this class can act as potent AChE inhibitors, which are crucial for treating conditions like Alzheimer's disease. For instance, some derivatives exhibited IC50 values as low as 2.14 µM, indicating strong inhibitory potential compared to established drugs .
Antitumor Activity
The structural components of the compound suggest potential antitumor activity. Similar pyrazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of tumor cell proliferation .
Case Studies
Several studies have investigated the biological activities of related compounds:
- Antibacterial Screening : A study focused on a series of pyrazole derivatives highlighted their antibacterial properties against resistant strains, showcasing the potential of compounds like 5-acetyl... in addressing antibiotic resistance .
- Enzyme Inhibition : Another research effort demonstrated that certain derivatives could inhibit urease effectively, suggesting applications in treating urease-related infections or conditions such as kidney stones .
- Cytotoxicity Assays : In vitro assays against cancer cell lines revealed that compounds with similar structural motifs significantly reduced cell viability, indicating promising leads for anticancer drug development .
Data Tables
| Biological Activity | Compound Type | IC50 Values (µM) |
|---|---|---|
| Antibacterial | Pyrazole Derivatives | 2.14 - 21.25 |
| Acetylcholinesterase Inhibition | Pyrazole Analogues | 0.63 - 6.28 |
| Urease Inhibition | Various Derivatives | 1.13 - 21.25 |
属性
IUPAC Name |
5-acetyl-4-hydroxy-6-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-4-(trifluoromethyl)-1,3-diazinan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O3S/c1-11(28)15-17(24-18(29)25-19(15,30)20(21,22)23)13-10-27(12-6-3-2-4-7-12)26-16(13)14-8-5-9-31-14/h2-10,15,17,30H,1H3,(H2,24,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGNXWODYGPIQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














